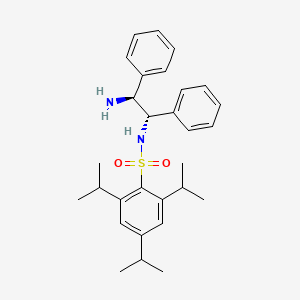

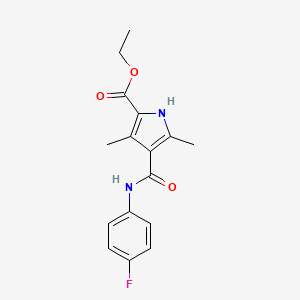

![molecular formula C19H16FN3OS B2994438 (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone CAS No. 1286698-82-5](/img/structure/B2994438.png)

(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential use as a drug for various medical conditions.

Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Applications

Compounds within the fluorene and azetidinone class have been synthesized and evaluated for their antimicrobial and anticancer properties. For example, fluorene-based azetidinones demonstrated remarkable activity against specific cancer cell lines (A-549 and MDA-MB-231), comparing favorably with reference drugs like Taxol. These compounds' mode of action was further elucidated through molecular docking studies, suggesting their interaction with the dihydrofolate reductase enzyme, which plays a crucial role in DNA synthesis and cell division (Hussein et al., 2020). Additionally, another study on fluoro-phenyl indolizin derivatives showcased significant cytotoxic activities against the MCF-7 breast carcinoma cell line, highlighting their potential as anti-cancer agents (Naik, Mahanthesha, & Suresh, 2022).

Antibacterial and Antifungal Properties

Azetidinone and thiazolidinone derivatives, especially those incorporating benzothiazole units, have been synthesized and found to exhibit considerable antibacterial and antifungal activities. For instance, microwave-assisted synthesized azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole were evaluated against various bacterial and fungal strains, showing moderate to significant activity, suggesting their potential use in developing new antimicrobial agents (Mistry & Desai, 2006).

Pharmacological Evaluation

Various derivatives of benzothiazole, including those with azetidinone and thiazolidinone frameworks, have been pharmacologically evaluated. These evaluations revealed activities ranging from anti-inflammatory, analgesic, CNS depressant, to skeletal muscle relaxant properties, indicating the broad pharmacological potential of these compounds (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).

Molecular Docking and Antitumor Properties

Indole-azolidinone hybrids have been synthesized and screened for their in vitro anticancer activity across several cancer cell lines. Notably, one compound showed exceptional cytotoxicity towards tumor cells, inducing apoptosis through caspase 3-, PARP1-, and Bax-dependent mechanisms without affecting the G1/S transition in certain cells, suggesting a precise mechanism of action that spares non-malignant cells (Kryshchyshyn-Dylevych et al., 2021).

Propiedades

IUPAC Name |

2,3-dihydroindol-1-yl-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3OS/c20-14-5-3-7-16-17(14)21-19(25-16)22-10-13(11-22)18(24)23-9-8-12-4-1-2-6-15(12)23/h1-7,13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNORXGRCVNVRCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

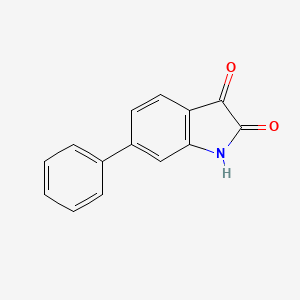

![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)

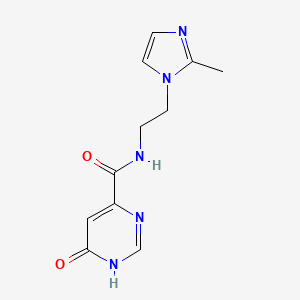

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)

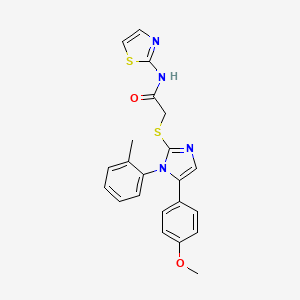

![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)

![7-Fluoro-1-(pyridin-2-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2994372.png)

![N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2994373.png)

![N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2994374.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2994376.png)